molecular formula C7H7BrFN3 B13686361 1-(4-Bromo-3-fluorophenyl)guanidine

1-(4-Bromo-3-fluorophenyl)guanidine

Cat. No.: B13686361
M. Wt: 232.05 g/mol
InChI Key: QZDPORRYBOUSHX-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. The presence of bromine and fluorine atoms in the phenyl ring of this compound adds unique properties that can be exploited in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluorophenyl)guanidine typically involves the reaction of 4-bromo-3-fluoroaniline with a guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the guanidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorophenyl)guanidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted guanidines, while coupling reactions can produce biaryl or diaryl derivatives.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with amino acids in proteins, affecting their structure and function. Additionally, the bromine and fluorine atoms can participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-chlorophenyl)guanidine
  • 1-(4-Bromo-3-methylphenyl)guanidine
  • 1-(4-Bromo-3-trifluoromethylphenyl)guanidine

Uniqueness

1-(4-Bromo-3-fluorophenyl)guanidine is unique due to the presence of both bromine and fluorine atoms in the phenyl ring. This combination imparts distinct electronic and steric properties that can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate in various applications .

Properties

Molecular Formula

C7H7BrFN3

Molecular Weight

232.05 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)guanidine

InChI

InChI=1S/C7H7BrFN3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

QZDPORRYBOUSHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N)F)Br

Origin of Product

United States

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